Boc-DL-ブチオニン

概要

説明

Boc-DL-buthionine is a biochemical compound with the molecular formula C13H25NO4S and a molecular weight of 291.41. It is a derivative of buthionine sulfoximine (BSO), which is known for its role in glutathione depletion. This compound is often used in proteomics research and various scientific applications.

科学的研究の応用

Boc-DL-buthionine is widely used in scientific research due to its ability to deplete glutathione levels. This property makes it valuable in studies related to oxidative stress, cancer research, and cellular biology. It is also used in proteomics research to study protein interactions and modifications.

作用機序

Target of Action

Boc-DL-buthionine, also known as DL-Buthionine-(S,R)-sulfoximine, primarily targets an enzyme called γ-glutamyl cysteine synthetase . This enzyme plays a crucial role in the biosynthesis of glutathione, a potent antioxidant that protects cells from damage by reactive oxygen species .

Mode of Action

Boc-DL-buthionine acts as a selective inhibitor of γ-glutamyl cysteine synthetase . By inhibiting this enzyme, Boc-DL-buthionine disrupts the synthesis of glutathione, leading to a decrease in intracellular glutathione levels . This action results in an increase in the sensitivity of cells to oxidative stress .

Biochemical Pathways

The primary biochemical pathway affected by Boc-DL-buthionine is the glutathione biosynthetic pathway . Glutathione is a tripeptide composed of the amino acids cysteine, glutamate, and glycine, and it plays a critical role in protecting cells from oxidative damage . By inhibiting γ-glutamyl cysteine synthetase, Boc-DL-buthionine disrupts the production of glutathione, thereby affecting the cell’s ability to neutralize reactive oxygen species .

Pharmacokinetics

It is known that boc-dl-buthionine is soluble in water, which suggests that it could be readily absorbed and distributed in the body .

Result of Action

The primary result of Boc-DL-buthionine’s action is a decrease in intracellular glutathione levels, leading to an increase in the cell’s sensitivity to oxidative stress . This can result in DNA deletions and other genomic rearrangements, which may play a role in carcinogenesis . In addition, Boc-DL-buthionine has been shown to enhance the cytotoxicity of certain chemotherapeutic agents, suggesting potential applications in cancer treatment .

Action Environment

The action of Boc-DL-buthionine can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, the presence of other compounds, such as antioxidants, could potentially counteract the action of Boc-DL-buthionine .

準備方法

Synthetic Routes and Reaction Conditions: Boc-DL-buthionine can be synthesized through the protection of DL-buthionine with a tert-butyloxycarbonyl (Boc) group. The reaction typically involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in aqueous or acetonitrile solutions.

Industrial Production Methods: Industrial production of Boc-DL-buthionine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

化学反応の分析

Types of Reactions: Boc-DL-buthionine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd-C).

Substitution: Substitution reactions often involve nucleophiles such as lithium or magnesium reagents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of Boc-DL-buthionine.

類似化合物との比較

DL-Buthionine-(S,R)-sulfoximine (BSO): Similar to Boc-DL-buthionine, BSO also inhibits gamma-glutamylcysteine synthetase and depletes glutathione.

N-Acetyl-L-cysteine (NAC): NAC is an antioxidant that can counteract the effects of glutathione depletion induced by Boc-DL-buthionine.

Uniqueness: Boc-DL-buthionine is unique in its ability to provide a Boc-protected form of DL-buthionine, which offers additional stability and versatility in chemical reactions.

生物活性

Boc-DL-buthionine, also known as buthionine sulfoximine (BSO), is a synthetic compound recognized for its significant biological activity, particularly as an inhibitor of glutathione (GSH) synthesis. This article delves into its mechanisms of action, cellular effects, and implications in cancer research, supported by relevant data and case studies.

Overview of Boc-DL-buthionine

Boc-DL-buthionine is primarily utilized in biochemical research to explore the role of GSH in various biological processes. It functions by irreversibly inhibiting the enzyme γ-glutamylcysteine synthetase, which is crucial for GSH synthesis. The depletion of GSH leads to increased oxidative stress within cells, which can have profound effects on cell viability and function.

Target Enzyme:

- γ-Glutamylcysteine Synthetase : The primary target of Boc-DL-buthionine is this enzyme, which catalyzes the first step in GSH biosynthesis.

Mode of Action:

- The compound acts as an irreversible inhibitor, leading to a significant reduction in intracellular GSH levels. This reduction can induce oxidative stress and affect various cellular pathways.

Biochemical Pathways Affected

The primary biochemical pathway influenced by Boc-DL-buthionine is the glutathione synthesis pathway . By inhibiting GSH production, the compound alters cellular redox status and can trigger apoptosis in certain cell types.

Cellular Effects

The effects of Boc-DL-buthionine on cells are multifaceted:

- Induction of Oxidative Stress : Depletion of GSH results in increased reactive oxygen species (ROS), leading to potential cellular damage.

- Apoptosis : Studies have shown that BSO can induce apoptosis in various cell lines, including murine prolymphocytic cells (FL5.12) upon GSH depletion or interleukin-3 withdrawal .

- Genomic Instability : Research indicates that oxidative stress induced by BSO can lead to DNA deletions and genomic rearrangements, which may contribute to carcinogenesis .

Pharmacokinetics

Boc-DL-buthionine has a molecular weight of 322.43 g/mol and a predicted density of 121 g/cm³. These properties may influence its bioavailability and distribution within biological systems.

Applications in Scientific Research

Boc-DL-buthionine has diverse applications across various fields:

- Cancer Research : Its ability to deplete GSH is exploited to enhance the efficacy of chemotherapeutic agents by overcoming drug resistance mechanisms associated with multidrug resistance proteins (MRPs) .

- Biochemical Studies : Used as a reagent to investigate the role of antioxidants in cellular processes and oxidative stress responses.

- Pharmacological Studies : Investigated for potential therapeutic applications in modulating drug responses and enhancing cancer treatment outcomes.

Case Study 1: Cancer Therapy Enhancement

A study evaluated the effects of Boc-DL-buthionine on doxorubicin efficacy in mice with MRP-expressing tumors. The combination treatment resulted in a significant restoration of doxorubicin response rates, demonstrating BSO's potential as a modulator of drug resistance .

Case Study 2: Genomic Impact

In another study, mice exposed to BSO showed increased frequencies of DNA deletions correlating with reduced GSH levels. This suggests that oxidative stress from GSH depletion may lead to genomic instability, highlighting the compound's role in cancer development .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| GSH Inhibition | Irreversibly inhibits γ-glutamylcysteine synthetase |

| Oxidative Stress Induction | Increases ROS levels due to GSH depletion |

| Apoptosis Induction | Triggers cell death in various cell types |

| Genomic Instability | Causes DNA deletions linked to oxidative stress |

| Cancer Treatment Modulation | Enhances efficacy of chemotherapeutics like doxorubicin |

特性

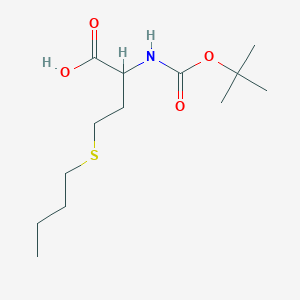

IUPAC Name |

4-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4S/c1-5-6-8-19-9-7-10(11(15)16)14-12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZZDLUCLKSJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。